molecular formula C24H23N3O3S2 B2508219 2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide CAS No. 1291838-52-2

2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide

Cat. No.: B2508219
CAS No.: 1291838-52-2
M. Wt: 465.59
InChI Key: DJUMXOILIQVYIE-UHFFFAOYSA-N
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Description

2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide is a useful research compound. Its molecular formula is C24H23N3O3S2 and its molecular weight is 465.59. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Research on thieno[3,2-d]pyrimidine derivatives, including compounds structurally related to the mentioned chemical, has demonstrated potent anticancer activity. Specifically, these compounds have shown significant efficacy against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma, comparable to the effects of doxorubicin. The synthesis and evaluation of these derivatives have led to the identification of compounds with marked growth inhibition properties, highlighting their potential as therapeutic agents in oncology (Hafez & El-Gazzar, 2017).

Dual Inhibitory Activity

Another study focused on the development of thieno[2,3-d]pyrimidine derivatives as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and cell proliferation. The most potent compound from this research exhibited significant dual inhibitory activity against both enzymes, suggesting a promising approach for cancer therapy by targeting multiple pathways (Gangjee et al., 2008).

Crystal Structure Analysis

The crystal structures of compounds related to the given chemical name have been determined, providing insight into their molecular conformations and potential interactions. Such analyses are crucial for understanding the compound's bioactive form and optimizing its therapeutic potential (Subasri et al., 2017).

Antimicrobial Activity

Research into pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from compounds structurally similar to the given chemical, has revealed good antibacterial and antifungal activities. These findings underscore the potential of such compounds in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Hossan et al., 2012).

Properties

IUPAC Name

2-[3-(2-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-30-20-12-6-5-11-19(20)27-23(29)22-18(13-15-31-22)26-24(27)32-16-21(28)25-14-7-10-17-8-3-2-4-9-17/h2-6,8-9,11-13,15H,7,10,14,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUMXOILIQVYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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